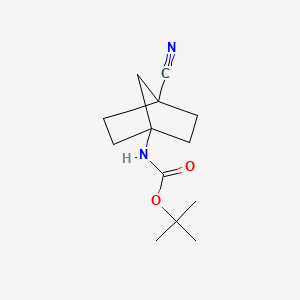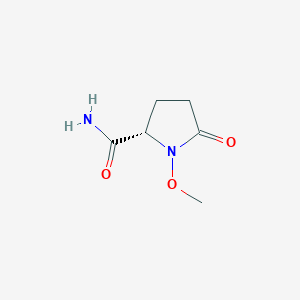
(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” is a chemical compound with the following structural formula:
This compound
- It belongs to the class of pyrrolidine derivatives and contains a carboxamide functional group.
- The compound’s chirality is specified as “S,” indicating that it has a specific spatial arrangement of atoms.
- Its systematic IUPAC name is (2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of an appropriate chiral amine with an activated carboxylic acid derivative (such as an acid chloride or anhydride) under controlled conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with the addition of a base (e.g., triethylamine) to facilitate the amidation process.
Industrial Production: Industrial-scale production may involve optimized conditions, large-scale reactors, and purification steps.
Analyse Des Réactions Chimiques
Reactivity: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction. For instance, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: May have applications in drug discovery or development.
Industry: Used in the preparation of pharmaceutical intermediates.
Mécanisme D'action
- The exact mechanism of action depends on the specific context (e.g., as a drug or ligand).
- It may interact with specific receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” stands out due to its specific chirality and functional groups.
Similar Compounds: Other pyrrolidine derivatives, such as proline or related amino acids, share structural similarities.
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-11-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1 |
Clé InChI |
TUSHHUQZMKHAQT-BYPYZUCNSA-N |
SMILES isomérique |
CON1[C@@H](CCC1=O)C(=O)N |
SMILES canonique |
CON1C(CCC1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



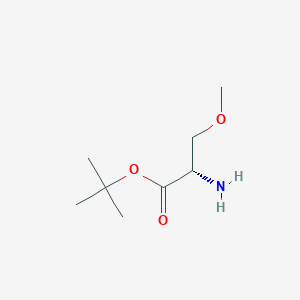
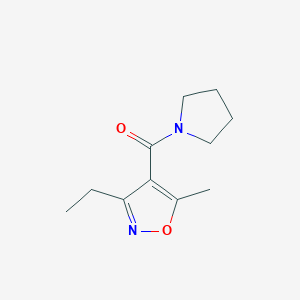


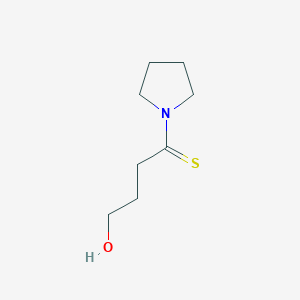
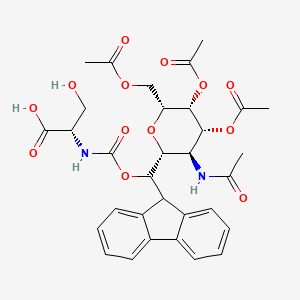

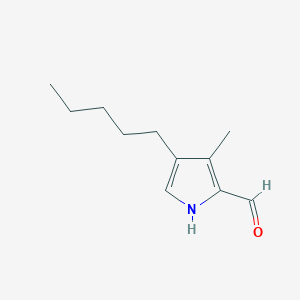


![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
